molecular formula C13H14N4 B583205 N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine CAS No. 1217439-06-9

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine

Cat. No.: B583205
CAS No.: 1217439-06-9
M. Wt: 226.283
InChI Key: FCRZSJQZPZTROM-UHFFFAOYSA-N
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Description

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is a heterocyclic compound that features both an imidazole and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine typically involves the formation of the imidazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring, which is then coupled with a quinoline derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine: Similar structure but with a quinoxaline ring instead of a quinoline ring.

    5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine: Contains a chlorine substituent on the quinoxaline ring.

    Brimonidine Tartrate: A related compound used as an antiglaucoma agent.

Uniqueness

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine is unique due to the presence of both an imidazole and a quinoline ring, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-5-methylquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-9-10-3-2-6-14-12(10)5-4-11(9)17-13-15-7-8-16-13/h2-6H,7-8H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRZSJQZPZTROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)NC3=NCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197399
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217439-06-9
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217439-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-5-methyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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